Pomaglumetad methionil (hydrochloride) Pomaglumetad methionil (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13691065
InChI: InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1
SMILES: CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.Cl
Molecular Formula: C12H19ClN2O7S2
Molecular Weight: 402.9 g/mol

Pomaglumetad methionil (hydrochloride)

CAS No.:

Cat. No.: VC13691065

Molecular Formula: C12H19ClN2O7S2

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

Pomaglumetad methionil (hydrochloride) -

Specification

Molecular Formula C12H19ClN2O7S2
Molecular Weight 402.9 g/mol
IUPAC Name (1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1
Standard InChI Key KTYRTJLEXFSWRJ-LBMFEJOUSA-N
Isomeric SMILES CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl
SMILES CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.Cl
Canonical SMILES CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.Cl

Introduction

Chemical and Pharmacological Profile of Pomaglumetad Methionil Hydrochloride

Structural Characteristics and Prodrug Mechanism

Pomaglumetad methionil hydrochloride (CAS No. 635318-26-2) is a methionine-derived prodrug with the molecular formula C12H19ClN2O7S2\text{C}_{12}\text{H}_{19}\text{ClN}_2\text{O}_7\text{S}_2 and a molecular weight of 402.87 g/mol . Its solubility in dimethyl sulfoxide (DMSO) reaches 25 mg/mL (62.05 mM), requiring ultrasonication for dissolution . As a high-affinity substrate for the intestinal peptide transporter 1 (PEPT1), it exhibits a KmK_m value of ~30 µM, facilitating efficient absorption and conversion to the active metabolite LY404039 .

Mechanism of Action

LY404039, the active moiety, selectively agonizes mGlu2/3 receptors, which modulate presynaptic glutamate release. This mechanism contrasts with dopamine D2 receptor antagonism seen in typical antipsychotics . Preclinical models demonstrate that LY404039 suppresses N-methyl-D-aspartate (NMDA) receptor antagonist-induced glutamate release, a pathway implicated in schizophrenia pathophysiology .

Preclinical Development and Pharmacokinetics

Animal Studies

In rodent models, oral administration of pomaglumetad methionil (3–300 mg/kg for 7 days) induced dose-dependent increases in dopamine metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), suggesting indirect modulation of dopaminergic activity . These effects occurred without direct interaction with dopamine receptors, aligning with its receptor selectivity .

Absorption and Metabolism

The prodrug’s reliance on PEPT1 for intestinal absorption ensures efficient systemic delivery. LY2140023 exhibits an IC50 of 0.018 mM against the peptide transporter substrate [14C]Gly-Sar, confirming its transporter affinity . Conversion to LY404039 occurs rapidly, with sustained receptor engagement observed in pharmacodynamic studies .

Clinical Trials in Schizophrenia

Phase Ib PharmacoBOLD Studies

Two Phase Ib trials evaluated pomaglumetad methionil (POMA) and TS-134 (another mGlu2/3 agonist) against ketamine-induced psychotic symptoms in healthy volunteers . Key findings include:

ParameterHigh-Dose POMA (320 mg/d)Low-Dose TS-134 (20 mg/d)Placebo
BPRS Total Score Change-0.44* -0.82* No significant effect
Dorsal ACC BOLD SignalNo suppression -0.50 Baseline

*Effect sizes (Cohen’s dd) relative to placebo.
High-dose POMA significantly reduced Brief Psychiatric Rating Scale (BPRS) total scores (p=0.04p = 0.04), though pharmacoBOLD responses in the dorsal anterior cingulate cortex (dACC) remained unaffected . In contrast, TS-134 at 20 mg/d attenuated both symptoms and dACC activation .

Outcome MeasurePomaglumetad MethionilAripiprazolepp-Value
Weight Change (kg)-2.8 ± 0.40.4 ± 0.6<0.001
PANSS Total Score Change-12.03 ± 0.99-15.58 ± 1.580.045
Discontinuation Due to AEs16.2%8.7%0.020

While pomaglumetad methionil showed superior metabolic outcomes, its efficacy in reducing Positive and Negative Syndrome Scale (PANSS) scores was inferior to aripiprazole .

Recent Developments and Future Directions

Discontinuation in PTSD

Development for post-traumatic stress disorder (PTSD) was discontinued, with no recent updates reported as of January 2025 .

Ongoing Investigations

Despite mixed efficacy results in schizophrenia, interest persists in glutamate modulation strategies. Denovo Biopharma and academic collaborators are exploring biomarkers (e.g., pharmacoBOLD) to identify patient subgroups responsive to mGlu2/3 agonists .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator